molecular formula C9H18N2O B2573491 3-Amino-1-(azepan-1-yl)propan-1-one CAS No. 46050-22-0

3-Amino-1-(azepan-1-yl)propan-1-one

Cat. No. B2573491
CAS RN: 46050-22-0
M. Wt: 170.256
InChI Key: WADIBBBJYAFYCT-UHFFFAOYSA-N
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Description

“3-Amino-1-(azepan-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H18N2O . It is related to the compound “3-(azepan-1-yl)propan-1-amine”, which has the molecular formula C9H20N2 .


Molecular Structure Analysis

The molecular weight of “this compound” is 170.25 . The related compound “3-(azepan-1-yl)propan-1-amine” has a molecular weight of 156.27 .

Scientific Research Applications

Antioxidant Activity

3-Amino-1-(azepan-1-yl)propan-1-one and its derivatives have been explored for their potential antioxidant activities. Kumar, Kumar, and Naik (2009) synthesized a series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids. They found that these derivatives exhibited significant antioxidant activities, with certain compounds showing more pronounced effects. This was assessed through the inhibition of lipid peroxidation and human low-density lipoprotein (LDL) oxidation assays (Kumar, Kumar, & Naik, 2009).

Pharmacological Applications

Zhang, Cai, Hong, and Kwon (2019) demonstrated the use of this compound in the synthesis of benzo[b]azepin-3-ones. These compounds are useful in the creation of angiotensin-converting enzyme inhibitors, which have significant implications in the treatment of conditions like hypertension (Zhang, Cai, Hong, & Kwon, 2019).

Radical Scavenging Activity

Another study by Kumar, Gnanendra, and Naik (2009) explored the synthesis of amino acid analogues of 5H-dibenz[b,f]azepine, using this compound as an intermediate. They evaluated these compounds for their free radical scavenging activity, finding that certain analogues displayed a direct effect on trapping stable free radicals, particularly hydroxy proline analogues (Kumar, Gnanendra, & Naik, 2009).

Synthesis of Azepines

Yoshimatsu, Tanaka, Fujimura, Ito, Goto, Kobayashi, Wasada, Hatae, Tanabe, and Muraoka (2015) developed a method for the synthesis of azepines using a hafnium(III)-catalyzed annulation of N-tethered ynenitriles with Reformatsky reagents. This methodology, which potentially involves this compound, allows for the creation of a broad range of azepine derivatives, useful in medicinal chemistry (Yoshimatsu et al., 2015).

properties

IUPAC Name

3-amino-1-(azepan-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADIBBBJYAFYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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